N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a pyrimidoindole core structure
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likedihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that these compounds may inhibit their target enzymes, thereby affecting the associated biochemical pathways .
Biochemical Pathways
Inhibition of DHFR would disrupt the folic acid pathway , leading to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of nucleotides. This could potentially halt DNA replication and cell division .
Inhibition of enoyl-ACP reductase would affect the fatty acid synthesis pathway , potentially leading to a disruption in the production of important cellular components like phospholipids, which are essential for maintaining cell membrane integrity .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted primarily through the kidneys .
Result of Action
The inhibition of the target enzymes and the subsequent disruption of the associated biochemical pathways could lead to a halt in cell division and a disruption in cell membrane integrity. This could potentially lead to cell death, thereby exhibiting potential anti-tumor or anti-bacterial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For instance, extreme pH or temperature conditions could potentially affect the stability of the compounds, thereby affecting their efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable indole derivative with a cyclopentylamine, followed by the introduction of the acetamide group through acylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole core structures.
Pyrimidoindole Compounds: Molecules with similar pyrimidoindole frameworks.
Uniqueness
N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-23-15-9-8-13(27-3)10-14(15)17-18(23)19(26)24(2)20(22-17)28-11-16(25)21-12-6-4-5-7-12/h8-10,12H,4-7,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDTWCPDFYJBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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